9-(Ethylsulfinyl)-2,7-dimethoxyacridine

Description

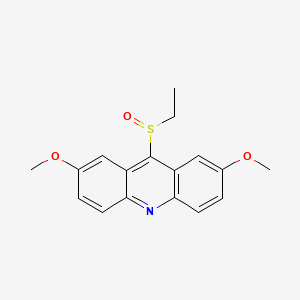

9-(Ethylsulfinyl)-2,7-dimethoxyacridine (CAS: 827303-19-5) is a sulfoxide-functionalized acridine derivative characterized by an ethylsulfinyl group at position 9 and methoxy groups at positions 2 and 7 of the acridine core. The sulfinyl (-S(O)-) group introduces polarity and chirality, influencing its solubility and reactivity. This compound is part of a broader class of 9-substituted acridines, which are explored for applications in medicinal chemistry (e.g., intercalation agents) and materials science (e.g., fluorescent dyes) .

Properties

CAS No. |

827303-19-5 |

|---|---|

Molecular Formula |

C17H17NO3S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

9-ethylsulfinyl-2,7-dimethoxyacridine |

InChI |

InChI=1S/C17H17NO3S/c1-4-22(19)17-13-9-11(20-2)5-7-15(13)18-16-8-6-12(21-3)10-14(16)17/h5-10H,4H2,1-3H3 |

InChI Key |

FNWQSNYSPZQNSF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Ethylsulfinyl)-2,7-dimethoxyacridine typically involves multi-step organic reactions. One common method is the sulfoxidation of 9-ethylthio-2,7-dimethoxyacridine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(Ethylsulfinyl)-2,7-dimethoxyacridine can undergo various chemical reactions, including:

Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine.

Reduction: Formation of 9-ethylthio-2,7-dimethoxyacridine.

Substitution: Formation of various substituted acridines depending on the nucleophile used.

Scientific Research Applications

9-(Ethylsulfinyl)-2,7-dimethoxyacridine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

Biology: Studied for its potential antimicrobial and antitumor activities.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(Ethylsulfinyl)-2,7-dimethoxyacridine is not fully understood but is believed to involve interactions with DNA and proteins. The compound may intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 9

The substituent at position 9 significantly alters physicochemical and functional properties:

*Estimated based on molecular formula (C₁₇H₁₇NO₃S).

- Key Insights: Reactivity: Chloro and bromo derivatives are preferred for cross-coupling reactions (e.g., Suzuki), whereas sulfinyl groups may limit such reactivity but introduce chirality and redox activity . Solubility: Polar substituents like sulfinyl enhance solubility in polar solvents, whereas esters and halogens favor organic solvents . Pharmacological Potential: Hydrazino and sulfinyl groups improve druglikeness by increasing hydrogen-bonding capacity, though sulfinyl derivatives lack direct toxicity data in the evidence .

Methoxy Substitution Patterns

The positions of methoxy groups modulate electronic effects and steric hindrance:

- 2,7-Dimethoxyacridines : The para-substitution (positions 2 and 7) creates a planar electron-rich aromatic system, enhancing intercalation with DNA/RNA . This is observed in 9-chloro-2,7-dimethoxyacridine, which shares structural similarities with ethidium bromide .

- 4,5-Dimethoxyacridines : These derivatives (e.g., 9-bromo-4,5-dimethoxyacridine) exhibit higher reactivity in cross-couplings due to reduced steric hindrance at C9 compared to 2,7-substituted analogues .

Biological Activity

Structure

9-(Ethylsulfinyl)-2,7-dimethoxyacridine has a complex molecular structure characterized by an acridine backbone with ethylsulfinyl and methoxy substituents. The molecular formula is .

Physical Properties

- Molecular Weight : 397.49 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Melting Point : Specific melting point data may vary; further studies are needed for precise characterization.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- Exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- In vitro studies have shown effectiveness against resistant strains, suggesting potential as a novel antimicrobial agent.

-

Anticancer Properties :

- Demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.

- Mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., MAPK and PI3K/Akt pathways).

-

Anti-inflammatory Effects :

- Reduces inflammatory markers in cellular models.

- May inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 12.5 | |

| Anticancer | MCF-7 (breast cancer) | 15 | |

| Anticancer | A549 (lung cancer) | 10 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 20 |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through caspase activation and downregulation of Bcl-2 proteins. This study highlighted the potential for developing this compound into a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its potential as an alternative treatment option for resistant bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.